2-methoxyethyl 6-(4-chlorophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate
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Overview
Description
2-METHOXYETHYL 6-(4-CHLOROPHENYL)-8-METHYL-4-OXO-2H,3H,4H,6H-PYRIMIDO[2,1-B][1,3]THIAZINE-7-CARBOXYLATE is a complex organic compound that belongs to the class of pyrimido[2,1-b][1,3]thiazine derivatives. This compound is characterized by its unique structure, which includes a pyrimido-thiazine core, a chlorophenyl group, and a methoxyethyl ester. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
The synthesis of 2-METHOXYETHYL 6-(4-CHLOROPHENYL)-8-METHYL-4-OXO-2H,3H,4H,6H-PYRIMIDO[2,1-B][1,3]THIAZINE-7-CARBOXYLATE typically involves multiple steps. One common synthetic route includes the cyclization of chalcones with diphenylthiourea in ethanol, using potassium hydroxide and a few drops of piperidine as a catalyst . This method allows for the formation of the pyrimido-thiazine core, which is then further functionalized to introduce the methoxyethyl ester and chlorophenyl groups.
Chemical Reactions Analysis
2-METHOXYETHYL 6-(4-CHLOROPHENYL)-8-METHYL-4-OXO-2H,3H,4H,6H-PYRIMIDO[2,1-B][1,3]THIAZINE-7-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming alcohol derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols.
Scientific Research Applications
2-METHOXYETHYL 6-(4-CHLOROPHENYL)-8-METHYL-4-OXO-2H,3H,4H,6H-PYRIMIDO[2,1-B][1,3]THIAZINE-7-CARBOXYLATE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and biological activities.
Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-METHOXYETHYL 6-(4-CHLOROPHENYL)-8-METHYL-4-OXO-2H,3H,4H,6H-PYRIMIDO[2,1-B][1,3]THIAZINE-7-CARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and molecular targets depend on the specific biological activity being studied. For example, its antimicrobial activity may involve the inhibition of bacterial cell wall synthesis or disruption of membrane integrity.
Comparison with Similar Compounds
2-METHOXYETHYL 6-(4-CHLOROPHENYL)-8-METHYL-4-OXO-2H,3H,4H,6H-PYRIMIDO[2,1-B][1,3]THIAZINE-7-CARBOXYLATE can be compared with other pyrimido[2,1-b][1,3]thiazine derivatives, such as:
- 2-METHOXYETHYL 6-(2-CHLOROPHENYL)-8-METHYL-4-OXO-3,4-DIHYDRO-2H,6H-PYRIMIDO[2,1-B][1,3]THIAZINE-7-CARBOXYLATE
- 2-METHOXYETHYL 6-[4-(ACETYLOXY)PHENYL]-8-METHYL-4-OXO-3,4-DIHYDRO-2H,6H-PYRIMIDO[2,1-B][1,3]THIAZINE-7-CARBOXYLATE
These compounds share a similar core structure but differ in the substituents attached to the pyrimido-thiazine ring. The unique combination of functional groups in 2-METHOXYETHYL 6-(4-CHLOROPHENYL)-8-METHYL-4-OXO-2H,3H,4H,6H-PYRIMIDO[2,1-B][1,3]THIAZINE-7-CARBOXYLATE contributes to its distinct chemical and biological properties.
Properties
Molecular Formula |
C18H19ClN2O4S |
---|---|
Molecular Weight |
394.9 g/mol |
IUPAC Name |
2-methoxyethyl 6-(4-chlorophenyl)-8-methyl-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate |
InChI |
InChI=1S/C18H19ClN2O4S/c1-11-15(17(23)25-9-8-24-2)16(12-3-5-13(19)6-4-12)21-14(22)7-10-26-18(21)20-11/h3-6,16H,7-10H2,1-2H3 |
InChI Key |
DPEOONBDYKNYRL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(N2C(=O)CCSC2=N1)C3=CC=C(C=C3)Cl)C(=O)OCCOC |
Origin of Product |
United States |
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